molecular formula C14H9ClN2 B11870846 2-(2-Chlorophenyl)quinazoline

2-(2-Chlorophenyl)quinazoline

Cat. No.: B11870846
M. Wt: 240.69 g/mol
InChI Key: KROXYHVGFUWTKP-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold in Synthetic Organic Chemistry and Chemical Biology

The quinazoline ring system is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This is due to its presence in numerous bioactive molecules, including natural alkaloids and a variety of synthetic compounds with diverse pharmacological properties. researchgate.net These properties include anticancer, anti-inflammatory, antiviral, antibacterial, and antihypertensive activities. nih.gov The structural versatility of the quinazoline nucleus allows for substitutions at various positions, enabling chemists to fine-tune the biological activity and physical properties of the resulting molecules. nih.govscirp.org

In synthetic organic chemistry, quinazolines serve as valuable intermediates for creating complex molecular architectures and functional materials. ijrar.orgfrontiersin.org The development of novel synthetic methodologies, including transition-metal-catalyzed and metal-free reactions, has further expanded the accessibility and diversity of quinazoline derivatives. nih.govfrontiersin.orgfrontiersin.orgnih.gov

The significance of the quinazoline scaffold is underscored by its presence in several FDA-approved drugs. For instance, Gefitinib is an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. wikipedia.org Another example is Lapatinib, which is used to treat advanced-stage breast cancer by targeting both EGFR and HER2. wikipedia.org Prazosin, a quinazoline derivative, is utilized as an α1-adrenergic receptor antagonist for treating hypertension. arabjchem.orgnih.gov

Historical Context of Quinazoline Synthesis and Structural Evolution

The history of quinazoline chemistry dates back to 1869, when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid and cyanogen. scispace.comnih.govarabjchem.org The parent compound, quinazoline, was first synthesized by Bischler and Lang in 1895 via the decarboxylation of its 2-carboxy derivative. nih.govwikipedia.org A more efficient synthesis was later developed by Gabriel in 1903 from o-nitrobenzylamine. wikipedia.org

Over the years, numerous synthetic methods have been established. A classic approach is the Niementowski reaction, which involves the fusion of anthranilic acid analogs with amides. arabjchem.org Modern synthetic strategies have focused on improving efficiency, yield, and environmental friendliness. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id Furthermore, transition metal-catalyzed reactions, utilizing catalysts based on palladium, iron, and manganese, have become powerful tools for the construction of quinazoline scaffolds. frontiersin.orgarabjchem.org

Scope and Research Focus on 2-(2-Chlorophenyl)quinazoline and Related Aryl-Substituted Quinazolines

The introduction of an aryl group at the 2-position of the quinazoline ring system has been a particularly fruitful area of research, leading to compounds with significant biological activities. The this compound is a representative member of this class. The chloro-substituent on the phenyl ring can influence the compound's electronic properties, lipophilicity, and its interaction with biological targets. ontosight.ai

Research into 2-aryl quinazolines has explored their potential as:

Anticancer Agents: Many 2-aryl-substituted quinazolines have been investigated for their ability to inhibit protein kinases, making them promising candidates for cancer therapy. nih.gov

Antimicrobial Agents: Derivatives of 2-aryl quinazolinones have shown activity against various bacterial and fungal strains. researchgate.net

Fluorescent Probes: The photophysical properties of some 2-aryl quinazolines make them suitable for applications as fluorescent materials. mdpi.commdpi.com

The synthesis of this compound and its derivatives often involves the cyclization of intermediates derived from anthranilic acid and 2-chlorobenzoyl chloride. uin-malang.ac.idresearchgate.net For example, the reaction of anthranilic acid with 2-chlorobenzoyl chloride yields 2-(2-chlorophenyl)-4H-benzo[d] arabjchem.orguin-malang.ac.idoxazin-4-one, a key precursor for various this compound derivatives. uin-malang.ac.idresearchgate.net

The following table provides data on compounds related to this compound, illustrating the structural variations and their basic properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
This compound-4(3H)-thione18590-76-6C14H9ClN2S272.75 echemi.comchemsrc.com
2-(2-Chlorophenyl)-4-(morpholin-4-yl)quinazoline33026-37-4C18H16ClN3O325.8 nih.gov
[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazineNot AvailableC14H11ClN4Not Available ontosight.ai
2-(2-chlorophenyl)-4-prop-2-enoxyquinazoline371953-78-5C17H13ClN2ONot Available ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

2-(2-chlorophenyl)quinazoline

InChI

InChI=1S/C14H9ClN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H

InChI Key

KROXYHVGFUWTKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Chlorophenyl Quinazoline and Its Derivatives

Classical and Contemporary Approaches to Quinazoline (B50416) Ring Construction

Classical methods for constructing the quinazoline ring often rely on the cyclization of readily available precursors, such as anthranilic acid derivatives. These methods have been refined over time, with contemporary adaptations focusing on improving efficiency and environmental friendliness through techniques like microwave-assisted synthesis.

Ring-Closing Reactions Involving Anthranilic Acid Derivatives

A highly utilized and effective strategy for synthesizing 4(3H)-quinazolinone derivatives involves the acylation of anthranilic acid, followed by a ring-closure step. nih.gov This pathway typically proceeds through a stable benzoxazinone (B8607429) intermediate.

Synthesis via 2-(2-Chlorophenyl)-4H-benzo[d]nih.govuin-malang.ac.idoxazin-4-one Intermediates

The synthesis of 2-(2-Chlorophenyl)quinazoline derivatives often begins with the reaction of anthranilic acid with 2-chlorobenzoyl chloride. uin-malang.ac.id In the first step, an N-acylation reaction occurs. Anthranilic acid is dissolved in a solvent like pyridine (B92270), and 2-chlorobenzoyl chloride is added, leading to the formation of N-(2-chlorobenzoyl)anthranilic acid. uin-malang.ac.id

This intermediate is then subjected to dehydrative cyclization, commonly achieved by treatment with acetic anhydride, to form the key intermediate, 2-(2-chlorophenyl)-4H-benzo[d] nih.govuin-malang.ac.idoxazin-4-one. nih.govuin-malang.ac.idnih.gov This benzoxazinone is a stable compound that can be isolated and then used in subsequent reactions to form the desired quinazoline derivative. uin-malang.ac.idnih.gov

Dehydrative Cyclization Mechanisms in Quinazolinone Formation

The formation of the benzoxazinone intermediate from the N-acylated anthranilic acid is a classic example of a dehydrative cyclization reaction. uin-malang.ac.idnih.gov The process involves the intramolecular attack of the carboxylic acid's hydroxyl group on the amide carbonyl carbon. This is followed by the elimination of a water molecule, facilitated by a dehydrating agent like acetic anhydride, to close the six-membered oxazinone ring. nih.gov This mechanism is a foundational step in many quinazolinone synthesis pathways starting from anthranilic acid. nih.govnih.gov

Conventional Heating versus Microwave-Assisted Cyclization Techniques

The cyclization step to form quinazoline derivatives from intermediates like 2-(2-chlorophenyl)-4H-benzo[d] nih.govuin-malang.ac.idoxazin-4-one can be performed using either conventional heating (reflux) or microwave irradiation. uin-malang.ac.id Microwave-assisted synthesis has emerged as a powerful technique that often provides significant advantages over traditional methods. frontiersin.orgnih.govnih.gov

In the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, a direct comparison reveals the superior efficiency of the microwave-assisted method. uin-malang.ac.id Conventional heating requires approximately 10 hours to complete the reaction, whereas microwave irradiation at 800 watts achieves the transformation in just 5 minutes. uin-malang.ac.id Furthermore, the yield improves from 79% with conventional heating to 87% with the microwave method. uin-malang.ac.id The significant reduction in reaction time and improvement in yield highlight the benefits of microwave irradiation, which include high reaction rates, cleaner product formation, and operational simplicity. uin-malang.ac.idfrontiersin.org

MethodReaction TimeYield (%)
Conventional Heating (Reflux)10 hours79
Microwave Irradiation (800 W)5 minutes87

Hydrazinolysis Routes to Quinazolinone Derivatives

Hydrazinolysis provides a direct route to introduce an amino group at the N-3 position of the quinazolinone ring, yielding 3-amino-quinazolinone derivatives. This is typically achieved by reacting a benzoxazinone intermediate with hydrazine (B178648) hydrate. nih.govuin-malang.ac.id

For instance, 2-(2-chlorophenyl)-4H-benzo[d] nih.govuin-malang.ac.idoxazin-4-one is dissolved in a solvent such as pyridine or ethanol (B145695) and treated with hydrazine hydrate. nih.govuin-malang.ac.id The reaction involves a nucleophilic attack by the hydrazine on the carbonyl carbon of the benzoxazinone ring, leading to ring opening. Subsequent intramolecular cyclization and dehydration result in the formation of the 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id This method is a common and straightforward approach for preparing N-amino quinazolinone derivatives. nih.govnih.gov Theoretical studies suggest the mechanism involves the initial attack of a hydrazine molecule on a C=N double bond, leading to ring-opening, followed by a series of transformations that yield the final product. nih.govresearchgate.net

Transition Metal-Catalyzed Synthetic Protocols

In recent years, transition-metal-catalyzed reactions have become indispensable tools for the synthesis of quinazoline scaffolds, offering novel and efficient pathways. nih.gov Catalysts based on metals such as copper, palladium, manganese, and iron have been extensively developed for constructing the quinazoline core. nih.govrsc.orgmdpi.com

Copper-catalyzed reactions are particularly prominent. One approach involves the domino reaction of (2-halophenyl)methylamines with amidines. ijirset.com For example, a CuI-catalyzed tandem reaction has been developed for the synthesis of functionalized quinazolines from 1-(2-bromophenyl)-methanamines and amidines, using K₃PO₄ as the base and oxygen as the oxidant. mdpi.com Another copper-catalyzed method involves the reaction of 2-isocyanobenzoates with amines to efficiently produce quinazolin-4-ones. organic-chemistry.org

Manganese-catalyzed synthesis represents a more cost-effective and environmentally benign alternative. frontiersin.org Protocols using manganese catalysts, such as Mn-pincer complexes, have been developed for the synthesis of quinazolines from 2-aminobenzyl alcohols and benzonitriles through an acceptorless dehydrogenative coupling (ADC) strategy. mdpi.comfrontiersin.org Similarly, heterogeneous catalysts like α-MnO₂ have been used to synthesize quinazolines from 2-aminobenzylamines and alcohols. frontiersin.org These methods showcase the growing importance of earth-abundant metals in facilitating the synthesis of complex heterocyclic structures like this compound. frontiersin.orgnih.gov

Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Strategies

Ruthenium-based catalysts have emerged as powerful tools for the synthesis of quinazolines through environmentally benign acceptorless dehydrogenative coupling (ADC) and deaminative coupling reactions. These methods offer high atom economy by generating only hydrogen and/or water as byproducts. rsc.org

A prominent strategy involves the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. nih.gov By employing a catalyst system typically composed of Ru₃(CO)₁₂ with a suitable ligand like Xantphos and a base such as t-BuOK, a variety of 2-aminoaryl methanols can be coupled with different benzonitriles. nih.gov For the synthesis of a compound like this compound, this would involve the reaction of a 2-aminoaryl methanol (B129727) with 2-chlorobenzonitrile. This process is valued for its operational simplicity and avoidance of halogenated reagents. nih.gov

Another effective approach is the ligand-promoted ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines. organic-chemistry.orgnih.gov An in-situ formed catalytic system can selectively couple these substrates to form the quinazoline core. organic-chemistry.org The reaction proceeds through the formation of an imine intermediate, followed by ruthenium-catalyzed cyclization and dehydrogenation. organic-chemistry.org Similarly, deaminative coupling reactions, where 2-aminobenzamides react with amines, have been developed for the synthesis of related quinazolinone products. organic-chemistry.orgnih.gov These catalytic methods are notable for proceeding without the need for harsh reagents or the formation of toxic byproducts. nih.gov Bifunctional ruthenium NNN-pincer complexes have also shown high efficiency in the ADC of 2-aminobenzyl alcohols with nitriles, achieving remarkable turnover numbers (TONs) for the synthesis of 2-phenylquinazoline (B3120039). rsc.org

Reactants Catalyst System Product Type Key Features Reference
2-Aminoaryl methanols + BenzonitrilesRu₃(CO)₁₂/Xantphos/t-BuOK2-ArylquinazolinesHigh atom efficiency, operational simplicity. nih.gov
2-Aminophenyl ketones + AminesIn situ formed [Ru]/LigandQuinazolinesHighly selective, avoids toxic byproducts. organic-chemistry.orgnih.gov
2-Aminobenzyl alcohols + NitrilesRuthenium NNN-pincer complexQuinazolinesVery high turnover numbers (TONs). rsc.org

Copper(II)-Catalyzed Domino Reactions for 2-Aryl Quinazolinone Synthesis

Copper catalysis provides an economical and efficient pathway for the synthesis of 2-aryl quinazolinones, which can serve as precursors to 2-aryl quinazolines. These reactions often proceed through domino or cascade sequences, where multiple bonds are formed in a single pot.

An effective copper-catalyzed domino approach utilizes readily available 2-halobenzamides and (aryl)methanamines. acs.org Using a simple copper salt like CuBr and a base such as K₂CO₃ in a solvent like DMSO, the reaction proceeds under air, which acts as an environmentally friendly oxidant. acs.org This method is significant as it represents a sequential Ullmann-type N-arylation followed by aerobic oxidative C-H amidation. acs.org The reaction tolerates a wide array of functional groups on both starting materials, including chloro-substituents on the aryl ring of the methanamine, making it suitable for synthesizing precursors to this compound. acs.org Other copper-catalyzed methods have been developed starting from 2-arylindoles and amines or ammoniums, also using molecular oxygen as the oxidant. organic-chemistry.orgnih.gov

The mechanism of these copper-catalyzed domino reactions is intricate and involves several key steps. A plausible pathway for the reaction between a 2-halobenzamide and an (aryl)methanamine begins with a copper-catalyzed Ullmann-type coupling to form an N-arylation product. acs.org This is followed by a copper-catalyzed aerobic oxidation of the benzylic C-H bond to form an intermediate with a C=N bond. Subsequently, an intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon leads to cyclization. acs.org The final steps involve further oxidation or rearrangement to yield the stable 2-aryl quinazolinone ring system.

In some variations, the reaction mechanism can involve C-C bond cleavage. For instance, a copper(II)-catalyzed domino reaction for constructing 2-aryl quinazolinones has been developed that involves N-(α-substituted)benzylation, benzylic C-H amidation, and subsequent C-C (or C-H) bond cleavage. researchgate.net Another proposed mechanism starting from 2-arylindoles involves a Baeyer-Villiger oxidation, hydrolysis, amination, and dehydration condensation sequence. organic-chemistry.org

Starting Materials Catalyst/Conditions Key Mechanistic Steps Product Reference
2-Halobenzamides + (Aryl)methanaminesCuBr, K₂CO₃, DMSO, AirUllmann N-arylation, Aerobic oxidative C-H amidation, Cyclization.2-Aryl Quinazolinone acs.org
2-Arylindoles + Amines/AmmoniumsCuBr, O₂, NMPBaeyer-Villiger oxidation, Hydrolysis, Amination, Dehydration.2-Aryl Quinazolinone organic-chemistry.orgnih.gov

Palladium-Catalyzed Cross-Coupling Methods for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of pre-formed heterocyclic scaffolds, enabling the introduction of the 2-chlorophenyl group onto a quinazoline core. nih.govmdpi.com These methods offer a powerful and versatile route to highly substituted quinazolines. nih.gov

A key strategy involves the regioselective functionalization of polyhalogenated quinazolines. For instance, in 2,4,7-trichloroquinazoline, the chlorine atoms exhibit different reactivities. nih.gov The C4 position is the most electrophilic and typically reacts first in Suzuki cross-coupling reactions. nih.gov To achieve substitution at the C2 position, a strategy of temporarily deactivating the C4 position can be employed. This involves substituting the C4 chlorine with a group like isopropyl mercaptan. With the C4 position blocked, a regioselective palladium-catalyzed Suzuki cross-coupling with 2-chlorophenylboronic acid can be performed at the C2 position. nih.gov Subsequent functionalization at C4 and C7 can then be carried out to produce trifunctionalized quinazolines. nih.gov

Various palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Kumada couplings, have been extensively used for the synthesis of substituted quinazolines from their halogenated precursors. mdpi.com These reactions provide efficient methods for forming C-C bonds, allowing for the attachment of diverse aryl groups, such as the 2-chlorophenyl moiety, to the quinazoline skeleton. mdpi.comnih.gov

Reaction Type Substrate Reagent Catalyst System (Typical) Outcome Reference
Suzuki Coupling2,4-Dichloroquinazoline (B46505)Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄)Selective C4-arylation nih.gov
Sequential Suzuki2,4,7-TrichloroquinazolineArylboronic acidPd catalystRegioselective functionalization at C2, C4, C7 nih.gov
Stille CouplingHalogenated QuinazolineOrganostannanePd(PPh₃)₄-CuIC-C bond formation mdpi.com
Sonogashira CouplingHalogenated QuinazolineTerminal alkynePd/C-PPh₃-CuIC-C alkynylation mdpi.com

Metal-Free Cyclization and Oxidative Approaches

In a move towards more sustainable synthetic chemistry, several metal-free methods have been developed for the synthesis of the quinazoline core. These approaches often rely on the use of readily available oxidants like air or iodine.

Aerobic Oxidative Cyclocondensation from 2-Aminoarylmethanols

A highly atom-efficient, metal-free synthesis of 2-substituted quinazolines can be achieved through the direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles. rsc.orgrsc.org This reaction is typically mediated by a base, with cesium hydroxide (B78521) (CsOH) being particularly effective. rsc.orgrsc.org Air serves as the ideal and sustainable oxidant. rsc.org

The proposed mechanism involves the CsOH-promoted oxidation of the 2-aminoarylmethanol to the corresponding 2-amino aldehyde by air. rsc.org Concurrently, the nitrile is hydrated to an amide, also promoted by CsOH. rsc.org The in situ generated aldehyde and amide then undergo a double condensation reaction to form the final quinazoline product, with water as the only byproduct. rsc.org This method accommodates a wide range of nitriles, including 2-chlorobenzonitrile, to produce compounds like this compound. rsc.org

Iodine-Catalyzed C(sp³)-H Amination for Quinazoline Formation

Molecular iodine has emerged as an effective catalyst for oxidative C-H amination reactions to form N-heterocycles, offering a metal-free alternative. organic-chemistry.org An aerobic, iodine-catalyzed oxidative C(sp³)-H amination/C-N cleavage of tertiary amines provides a route to a diverse range of quinazolines and quinazolinones. organic-chemistry.org This domino reaction utilizes molecular oxygen as the terminal oxidant and is operationally simple. organic-chemistry.org The reaction forges two new C-N bonds in a one-pot process. organic-chemistry.org

Another approach involves an iodine-mediated intramolecular sp³ C-H amination of 2-aminobenzamide (B116534) precursors to produce quinazolinone-fused polycyclic skeletons. acs.orgacs.org While this specific method leads to fused systems, the underlying principle of iodine-mediated C-H amination highlights its potential for constructing the core quinazoline ring under transition-metal-free conditions. acs.org These iodine-promoted reactions are valued for their broad substrate scope and environmental friendliness. organic-chemistry.org

Electrosynthesis via Anodic Direct Oxidation C(sp³)-H Amination/C-N Cleavage

A notable advancement in the synthesis of quinazoline derivatives is the development of an electrochemical method involving anodic direct oxidation. nih.govacs.org This technique facilitates a C(sp³)-H amination/C-N cleavage of tertiary amines in an aqueous medium, offering a green and efficient alternative to traditional methods that often rely on metal catalysts or chemical oxidants. nih.govacs.org

The reaction is typically conducted in an undivided cell equipped with a platinum plate as both the working and counter electrode. acs.org The process involves the electrolysis of o-carbonyl-substituted anilines and an amine (which serves as the carbon source) in a solvent system like DMSO/H₂O. nih.gov An electrolyte, such as ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆), is used to facilitate the electrochemical process. acs.org The electrolysis is carried out at a constant current density under elevated temperatures (e.g., 80 °C), leading to the formation of the quinazoline ring system with high yields. nih.govacs.org

This electrosynthesis route is distinguished by its mild reaction conditions, tolerance to water, and scalability. nih.gov By avoiding the use of metals and chemical oxidants, it represents a more sustainable and atom-economical approach for constructing quinazolines and quinazolinones. acs.orgacs.org While the direct synthesis of this compound via this specific method is not explicitly detailed in the provided literature, the broad substrate scope of the reaction suggests its applicability. nih.gov For instance, the synthesis of various 4-substituted quinazolines has been achieved with excellent yields, as demonstrated by the examples in the table below.

Table 1: Examples of Substituted Quinazolines Synthesized via Anodic Oxidation

ProductStarting AmineStarting Aniline DerivativeYieldReference
4-(4-Fluorophenyl)quinazolineTriethylamine2-Aminobenzophenone98% acs.org
4-(4-Chlorophenyl)quinazolineTriethylamine2-Amino-4'-chlorobenzophenone97% nih.govacs.org
4-(4-Bromophenyl)quinazolineTriethylamine2-Amino-4'-bromobenzophenone95% nih.gov
4-(3-Methoxyphenyl)quinazolineTriethylamine2-Amino-3'-methoxybenzophenone95% nih.gov

Metal-Free Intramolecular Cyclization Pathways for 4-Methylene Quinazolinones

Metal-free synthesis represents a significant area of development in organic chemistry, aimed at creating more environmentally friendly and cost-effective processes. One such approach involves the intramolecular cyclization to form 4-methylene-3-substituted quinazolinones, which are valuable heterocyclic frameworks. frontiersin.orgnih.gov

A straightforward and "green" methodology has been developed for the synthesis of these compounds from the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates. frontiersin.orgnih.gov This reaction proceeds without the need for a metal catalyst and demonstrates good tolerance for various functional groups, as well as the presence of air and water. nih.gov The primary byproduct of this reaction is water, enhancing its eco-friendly profile. frontiersin.org

In a typical procedure, the reaction of an isocyanate with 2-aminoacetophenone (B1585202) initially yields a coupling product. nih.gov This intermediate can then undergo an intramolecular cyclization in the presence of a catalytic amount of a base like sodium hydroxide to afford the target 4-methylene-quinazolinone. nih.gov This two-step process can also be performed as a one-pot cascade reaction. nih.gov This method provides a versatile route to quinazolinone scaffolds, which are important precursors in medicinal chemistry. frontiersin.org The applicability of this method is shown by the successful synthesis of various derivatives in moderate to excellent yields.

Table 2: Synthesis of 4-Methylene-Quinazolinone Derivatives

ProductStarting IsocyanateStarting AmineYieldReference
4-Methylene-3-(m-tolyl)-3,4-dihydroquinazolin-2(1H)-onem-tolyl isocyanate2-AminoacetophenoneNot Specified nih.gov
4-Methylene-3-(p-tolyl)-3,4-dihydroquinazolin-2(1H)-onep-tolyl isocyanate2-AminoacetophenoneHigh nih.gov
3-(4-Chlorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one4-chlorophenyl isocyanate2-AminoacetophenoneHigh nih.gov

Modular Synthesis Strategies and Multi-Component Reactions

[2+2+2] Annulation Approaches for Multisubstituted Quinazolines

Modular synthesis strategies, particularly [2+2+2] annulation reactions, provide a powerful and flexible platform for constructing multisubstituted quinazolines from simple, readily available substrates. acs.orgrsc.org This approach allows for the assembly of the complex heterocyclic core in a single step, offering significant advantages in terms of efficiency and atom economy.

One such method involves the direct reaction of aryldiazonium salts with two equivalents of a nitrile. acs.org In this process, the aryldiazonium salt reacts with one molecule of nitrile to form a reactive nitrilium ion intermediate. This intermediate is then attacked by a second nitrile molecule, followed by an electrophilic cyclization to yield the quinazoline product. acs.org This transition-metal-free method is characterized by its short reaction times and flexibility in introducing various substituents onto the quinazoline scaffold. acs.org

Another variation of the [2+2+2] cascade annulation utilizes diaryliodonium salts and two nitrile molecules. rsc.orgnih.gov This one-pot reaction, often catalyzed by copper salts like Cu(OTf)₂, enables the synthesis of quinazolines with diverse substitution patterns. rsc.org The diaryliodonium salt provides an aryl group that serves as a C2-building block in the cyclization process. rsc.org A proposed mechanism involves the formation of an N-phenylnitrilium intermediate, which is then attacked by the second nitrile, leading to cyclization. rsc.org This strategy is notable for its ability to use two different nitriles, resulting in a regioselective product. nih.gov

Table 3: Examples of [2+2+2] Annulation for Quinazoline Synthesis

ProductKey ReagentsYieldReference
2,4-DiphenylquinazolineBenzenediazonium tetrafluoroborate, Benzonitrile72% acs.org
2,4-Di(naphthalen-2-yl)quinazolineNaphthalene-2-diazonium tetrafluoroborate, 2-Naphthonitrile54% acs.org
2,4-Diphenylbenzo[h]quinazolineNaphthalene-1-diazonium tetrafluoroborate, Benzonitrile69% acs.org

Tandem Reactions for Complex Quinazoline Scaffolds

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are instrumental in the construction of complex molecular architectures like the quinazoline scaffold from simple starting materials. nih.gov

A one-pot tandem synthesis of 2-arylquinazolines has been developed utilizing the reaction of (2-aminophenyl)methanols, various aldehydes, and ceric ammonium nitrate (B79036) (CAN). nih.gov This multicomponent cyclization is compatible with a wide range of functional groups on the aldehyde, including those with both electron-donating and electron-withdrawing properties, affording the desired quinazoline products in moderate to excellent yields. nih.govnih.gov For example, reacting a (2-aminophenyl)methanol derivative with 2-chlorobenzaldehyde (B119727) under these conditions would be a direct route to this compound.

Copper-catalyzed tandem reactions also provide an effective pathway to complex quinazoline derivatives. One such method involves the reaction of 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds and aqueous ammonia. acs.org This process allows for the synthesis of pyrazolo[1,5-c]quinazolines, demonstrating the power of tandem reactions to build fused heterocyclic systems. acs.org While this specific example leads to a more complex scaffold, the underlying principles of sequential, one-pot transformations are broadly applicable to the synthesis of various quinazoline-based structures. nih.govacs.org The versatility of these tandem approaches makes them a cornerstone of modern heterocyclic chemistry. nih.govnih.gov

Elucidation of Chemical Reactivity and Transformation Mechanisms

Reactivity Profiling of the Quinazoline (B50416) Core

The reactivity of the quinazoline nucleus is distinctly polarized. The pyrimidine (B1678525) part is susceptible to nucleophilic attack, whereas the benzene (B151609) (or carbocyclic) part is the preferred site for electrophilic substitution. This dichotomy dictates the synthetic strategies for functionalizing the molecule.

The electron-deficient nature of the pyrimidine ring makes positions C-4 and C-2 prime targets for nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like a halogen. Extensive studies on 2,4-dichloroquinazoline (B46505) and related derivatives have established a clear hierarchy of reactivity. The C-4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position. nih.govnih.govstackexchange.com This regioselectivity is a cornerstone of quinazoline chemistry, allowing for sequential and controlled functionalization.

The reaction proceeds via a stepwise SNAr mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net The greater reactivity at C-4 can be attributed to the superior ability of the N-3 atom to stabilize the negative charge of the intermediate through resonance, compared to the stabilization offered for an attack at C-2. stackexchange.com This preferential reactivity holds true for a wide array of nucleophiles under relatively mild conditions, while substitution at the C-2 position typically requires harsher conditions such as higher temperatures. stackexchange.com

Table 1: Examples of Nucleophilic Substitution Reactions on the Quinazoline Core
SubstrateNucleophileReaction ConditionsProduct PositionReference
2,4-DichloroquinazolineHydrazine (B178648) hydrateEthanol (B145695), 0-5 °C, 2 hC-4 stackexchange.com
4-ChloroquinazolineAnilineAqueous mediaC-4 researchgate.netfrontiersin.org
2-Chloro-6-bromo-quinazolineVarious aminesDIPEA, 2-propanol, 90 °CC-2 nih.gov
4-ChloroquinazolinePyrrolidinePotassium fluoride, 100 °C, 17 hC-4 researchgate.net
2-Trifluoromethyl-4-chloroquinazolinePyrrolidine50 °C, 16 hC-4 researchgate.net

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the quinazoline ring system occurs preferentially on the electron-rich benzene portion. The pyrimidine ring is strongly deactivated towards electrophiles due to the inductive electron withdrawal by the nitrogen atoms. The order of reactivity for electrophilic attack on the carbocyclic ring has been established as 8 > 6 > 5 > 7.

This positional selectivity is dictated by the stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at positions 5 and 8 allows for the positive charge to be delocalized through resonance structures without placing the charge on the carbon adjacent to the electron-deficient pyrimidine ring, which would be highly destabilizing. researchgate.net Nitration is a classic example of an electrophilic substitution reaction on quinazoline, yielding the 6-nitro derivative when treated with fuming nitric acid in concentrated sulfuric acid.

Stereoelectronic Control in Reactive Intermediates

Stereoelectronic effects, which pertain to the influence of orbital alignment on reaction rates and outcomes, are crucial in understanding the reactivity of the quinazoline system. In the context of the SNAr mechanism at the C-4 position, the trajectory of the incoming nucleophile is critical. The attack occurs perpendicular to the plane of the aromatic ring, allowing for maximum overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the quinazoline's lowest unoccupied molecular orbital (LUMO).

Density Functional Theory (DFT) calculations have provided significant insight into this regioselectivity, revealing that the carbon atom at the C-4 position possesses a higher LUMO coefficient than the C-2 carbon. nih.gov This indicates a greater orbital density at C-4 available for interaction with an incoming nucleophile, making it the more electronically favorable site of attack. Consequently, the activation energy for the formation of the Meisenheimer intermediate via attack at C-4 is calculated to be lower than that for attack at C-2. nih.gov This energetic preference, rooted in the electronic structure of the quinazoline core, provides a clear rationale for the observed C-4 regioselectivity, serving as a prime example of stereoelectronic control.

Specific Reaction Pathways of 2-(2-Chlorophenyl)quinazoline and Its Derivatives

The presence of the 2-chlorophenyl group at the C-2 position modifies the reactivity of the quinazoline core, though the fundamental patterns of reactivity are maintained. The aryl group can influence the electronic properties of the pyrimidine ring through inductive and resonance effects, and its steric bulk can hinder certain transformations.

The parent quinazoline molecule is known to undergo hydrolysis in both acidic and alkaline solutions, particularly upon heating, leading to the cleavage of the pyrimidine ring to form 2-aminobenzaldehyde (B1207257) or its condensation products. While specific hydrolytic stability data for this compound are not extensively documented, the general behavior of the quinazoline core suggests it would be susceptible to ring-opening under harsh hydrolytic conditions.

The stability in acidic solution is related to the basicity of the quinazoline nitrogen atoms. Studies on 2-phenylquinazolines indicate that they are weak bases. researchgate.net Protonation would occur at one of the ring nitrogens, which could facilitate the addition of water as the initial step of hydrolysis. Under alkaline conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the electron-deficient C-4 position could initiate ring cleavage. The stability of the molecule is therefore expected to be highest in neutral aqueous solutions and to decrease significantly in strong acid or base, especially at elevated temperatures.

The redox chemistry of the quinazoline system is centered on the pyrimidine ring. The fully aromatic quinazoline represents the highest oxidation state, which can be reduced to dihydro- and tetrahydroquinazoline (B156257) derivatives. Conversely, dihydroquinazolines can be readily oxidized to the aromatic state.

This transformation is a key step in many synthetic routes to 2-arylquinazolines, where a dihydroquinazoline (B8668462) intermediate is formed and subsequently oxidized. nih.gov This oxidation can be achieved using a variety of chemical oxidants, such as molecular oxygen, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or through electrochemical methods. nih.govnih.gov The ease of this oxidation highlights the thermodynamic stability of the aromatic quinazoline system.

Catalytic reduction of certain quinazoline derivatives has been shown to yield dihydro-derivatives. rsc.org Furthermore, electrochemical studies, including cyclic voltammetry, have been performed on 2-phenyl quinazoline, confirming its ability to undergo electron transfer processes and providing a means to quantify its redox potentials. acs.org The specific redox behavior of this compound would be influenced by the electronic effect of the chloro substituent on the phenyl ring, but the fundamental interconversion between the aromatic and reduced dihydro forms remains a central feature of its redox chemistry.

of this compound

The strategic functionalization of the this compound scaffold is pivotal for modulating its chemical properties and biological activities. The presence of multiple reactive sites—the chlorophenyl substituent, the quinazoline nitrogen atoms, and the aromatic rings—allows for a diverse range of chemical transformations. This section details the reactivity at these positions, focusing on peripheral functionalization and heterocyclic fusion strategies.

Reactivity of the Chlorophenyl Substituent

The chlorine atom on the phenyl ring of this compound serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This approach circumvents the often harsh conditions required for traditional nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride.

Key transformations include the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl chloride with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. This method is highly effective for synthesizing biaryl compounds. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a wide range of amine nucleophiles. These reactions are valued for their high functional group tolerance and broad substrate scope. nih.govmdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Chlorides

Reaction Name Nucleophile/Reagent Catalyst/Ligand Product Type
Suzuki-Miyaura Coupling Arylboronic Acid Pd(OAc)₂, PPh₃ 2-(Biphenyl)quinazoline derivative
Buchwald-Hartwig Amination Primary/Secondary Amine Pd₂(dba)₃, BINAP 2-(Amino-phenyl)quinazoline derivative

The regioselectivity of these reactions is directed by the position of the chlorine atom, allowing for precise modification of the 2-phenyl substituent without altering the core quinazoline structure. nih.govscispace.com

Introduction of Diverse Chemical Moieties

Beyond the reactions of the chloro group, the this compound scaffold can be further elaborated through the introduction of various chemical moieties, including alkenyl, alkynyl, and heteroatom-containing groups. Palladium-catalyzed cross-coupling reactions are again the methods of choice for these transformations.

Alkenyl Group Introduction: The Heck reaction provides a reliable method for introducing alkenyl groups. It involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base, resulting in the formation of a new carbon-carbon double bond.

Alkynyl Group Introduction: The Sonogashira coupling is the premier method for installing alkynyl functionalities. researchgate.net This reaction couples the aryl chloride with a terminal alkyne, utilizing a dual catalyst system of palladium and a copper(I) co-catalyst. mdpi.com This transformation is instrumental in the synthesis of conjugated enynes and other valuable alkynylated derivatives. researchgate.net

Heteroatom Introduction: The Buchwald-Hartwig amination, as mentioned previously, is a powerful tool for introducing nitrogen-based functional groups. Variations of this reaction can also be used to form carbon-oxygen or carbon-sulfur bonds, thereby allowing for the introduction of a wide array of heteroatomic moieties.

Table 2: Methods for Introducing Diverse Functional Groups

Functional Group Reaction Name Key Reagents Resulting Structure
Alkenyl Heck Reaction Alkene, Pd catalyst, Base 2-(Styrenyl-phenyl)quinazoline
Alkynyl Sonogashira Coupling Terminal Alkyne, Pd/Cu catalysts, Base 2-(Phenylethynyl-phenyl)quinazoline
Amino Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand, Base 2-(Amino-phenyl)quinazoline

Linker Extension Strategies at Quinazoline Nitrogen Atoms

The nitrogen atoms within the quinazoline ring, particularly N3, are nucleophilic and can be targeted for linker extension through alkylation reactions. nih.govrepec.org This strategy allows for the attachment of side chains or linkers, which can be used to connect other molecular fragments or to modulate the compound's physicochemical properties.

The reaction typically involves treating the quinazoline with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base. uw.eduresearchgate.net The base deprotonates the N-H bond of the quinazoline (if present, as in a quinazolinone tautomer) or facilitates the reaction with the neutral quinazoline, leading to the formation of a new carbon-nitrogen bond at the N3 position. repec.org The choice of alkylating agent determines the length and nature of the appended linker. This method provides a straightforward approach to producing N-substituted quinazoline derivatives. uw.edu

Dimerization and Oligomerization Reactions

The synthesis of dimeric or oligomeric structures based on the 2-phenylquinazoline (B3120039) scaffold can be achieved through various coupling strategies. A common approach involves creating a covalent linkage between two quinazoline units. For instance, a double Suzuki-Miyaura cross-coupling reaction can be employed to synthesize bis-quinazoline derivatives. nih.gov

In a representative synthetic scheme, a dihalo-quinazoline could be reacted with a phenylboronic acid derivative under palladium catalysis to form a bis-(phenyl)quinazoline. Alternatively, two molecules of a halogenated 2-phenylquinazoline could be coupled together using a bis-boronic acid linker. Another strategy involves the Ullmann reaction, which facilitates the coupling of two aryl halide molecules in the presence of copper, to form a biaryl linkage. These methods enable the construction of larger, more complex molecules with potentially novel properties derived from the spatial arrangement of the multiple quinazoline units.

Advanced Spectroscopic and High Resolution Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. However, specific experimental ¹H NMR and ¹³C NMR spectral data for 2-(2-Chlorophenyl)quinazoline were not available in the reviewed scientific literature. Similarly, data from two-dimensional NMR techniques, which are instrumental for definitive structural confirmation, could not be located for this specific compound.

Detailed experimental ¹H NMR and ¹³C NMR spectral assignments, including chemical shifts (δ), coupling constants (J), and multiplicities for this compound, are not publicly available. For structurally related but distinct compounds, such as 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, ¹H NMR spectra in DMSO-d₆ show aromatic protons in the range of 7.42-8.20 ppm, with an amine singlet appearing at 5.51 ppm . The ¹³C NMR for this derivative shows signals for the carbonyl carbon at 161.5 ppm and a range of aromatic carbons between 121.1 and 154.9 ppm . These values are indicative of the general regions for a substituted quinazolinone system but cannot be directly extrapolated to this compound due to significant structural differences.

While two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous assignment of proton and carbon signals and for confirming the connectivity of a molecule, no published studies containing 2D NMR data for this compound could be identified.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic methods such as IR and UV-Vis provide valuable information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy Experimental IR spectral data for this compound is not specifically reported. However, the quinazoline (B50416) class of compounds exhibits characteristic absorption bands. Generally, strong IR absorption bands for quinazolines are observed between 1610–1635 cm⁻¹, 1565–1580 cm⁻¹, and 1475–1520 cm⁻¹, which are attributed to aromatic ring vibrations nih.gov. Additional bands with variable intensity can be found in the 1300–1500 cm⁻¹ range nih.gov. For a related compound, 2-(2-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, characteristic IR peaks (KBr) are seen at 3358 cm⁻¹ (N-H stretch), 1643 cm⁻¹ (C=O stretch), 1608 and 1500 cm⁻¹ (C=C aromatic), and 742 cm⁻¹ (C-Cl stretch) acgpubs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy Specific UV-Vis absorption data for this compound is not available. Studies on other quinazoline derivatives show characteristic absorption bands that arise from π–π* and n–π* electronic transitions nih.gov. For instance, certain quinazoline derivatives exhibit absorption maxima around 224 nm and between 314-318 nm nih.gov. The high-energy band is often attributed to π–π* transitions, while the lower-energy bands can be associated with n–π* transitions nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact mass and elemental composition of a compound, as well as for studying its fragmentation pathways. While specific HRMS data for this compound was not found, the technique is widely applied to related structures. For example, the HRMS analysis of 2-(3-Chlorophenyl)quinazolin-4(3H)-one provided a found [M+H]⁺ value of 257.0477, which closely matched the calculated value of 257.0476 for the molecular formula C₁₄H₁₀ClN₂O⁺ rsc.org. This demonstrates the accuracy of HRMS in confirming the elemental composition of quinazoline derivatives. General studies on the fragmentation of protonated quinazolines indicate that the dissociation pathways are highly dependent on the molecular structure soton.ac.uk.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

While a crystal structure for this compound itself is not available, X-ray diffraction studies on closely related derivatives provide valuable insight into the solid-state conformation of the 2-phenylquinazoline (B3120039) core. The crystal structure of 4-methylsulfanyl-2-phenylquinazoline , a related derivative, has been determined and offers a model for the molecular geometry iucr.orgnih.gov.

In this derivative, the quinazoline ring system is planar. The phenyl ring at the 2-position is twisted relative to the quinazoline plane, with a dihedral angle of 13.95 (5)° iucr.orgnih.gov. This non-coplanar arrangement is a common feature in such bicyclic aromatic systems. The crystal packing is stabilized by π–π stacking interactions between adjacent molecules nih.gov.

Crystal Data and Structure Refinement for 4-methylsulfanyl-2-phenylquinazoline iucr.org
ParameterValue
Empirical FormulaC₁₅H₁₂N₂S
Formula Weight252.33
Temperature150 K
WavelengthMo Kα radiation
Crystal SystemMonoclinic
Space GroupP 2₁/n
Unit Cell Dimensionsa = 10.1951 (3) Å b = 7.3545 (2) Å c = 16.5300 (5) Å β = 102.860 (3)°
Volume1208.33 (6) ų
Z4

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Thermal Stability)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of compounds. There is no specific TGA or DSC data available for this compound in the reviewed literature. However, studies on other substituted quinazoline systems, such as pyrazolo-quinazolines, show that their thermal stability and degradation patterns are influenced by the nature and position of substituents, with degradation often occurring in a single step scispace.com.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactive Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 2-(2-Chlorophenyl)quinazoline. DFT calculations can determine various electronic properties and reactivity descriptors.

DFT studies on related quinazoline (B50416) derivatives have been used to calculate key quantum chemical parameters. physchemres.org While specific DFT data for this compound is not extensively available in the cited literature, the following table presents typical parameters that would be calculated to understand its reactivity, based on studies of analogous compounds. physchemres.org

Table 1: Illustrative Quantum Chemical Parameters for a Quinazoline Derivative (Calculated via DFT) This table presents representative data from a study on a quinazoline derivative to illustrate the types of parameters obtained from DFT calculations, as specific values for this compound were not available in the searched literature.

ParameterSymbolTypical Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.50Indicates the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.80Indicates the electron-accepting ability of the molecule.
Energy GapΔE4.70Relates to the chemical reactivity and kinetic stability of the molecule. wuxiapptec.com
Ionization PotentialI6.50The energy required to remove an electron.
Electron AffinityA1.80The energy released when an electron is added.
Electronegativityχ4.15The ability of an atom to attract shared electrons.
Chemical Hardnessη2.35Measures the resistance to change in electron distribution.
Chemical SoftnessS0.21The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Indexω3.67Measures the electrophilic power of a molecule.

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the quinazoline ring are expected to be electron-rich regions, while the hydrogen atoms are electron-poor.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for determining the electronic properties and reactivity of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. wuxiapptec.com In quinoline (B57606) derivatives, the HOMO-LUMO gap has been shown to be a key factor in illustrating chemical reactivity and optical properties. researchgate.net

Time-Dependent DFT (TD-DFT) for Photophysical Properties and Solvent Effects

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, such as their absorption and emission spectra. nih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.org

The photophysical properties of quinazoline derivatives can be influenced by the solvent environment. urfu.ru TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium. This allows for the prediction of how the absorption spectrum of this compound might shift in different solvents (solvatochromism).

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Quinazoline Derivative This table presents representative data for a quinazoline derivative to illustrate the output of TD-DFT calculations, as specific values for this compound were not available in the searched literature.

Excited StateCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S13500.25HOMO -> LUMO
S23100.15HOMO-1 -> LUMO
S32800.40HOMO -> LUMO+1

Gibbs Free Energy Calculations for Reaction Mechanism Elucidation

DFT can be used to calculate the Gibbs free energy (ΔG) of reactants, transition states, and products in a chemical reaction. These calculations are instrumental in elucidating reaction mechanisms and determining the thermodynamic feasibility of a reaction pathway. A negative ΔG indicates a spontaneous reaction. By mapping the energy profile of a reaction, researchers can identify the rate-determining step and understand the factors that control the reaction's outcome. For the synthesis of quinazoline derivatives, DFT calculations of Gibbs free energy can help to optimize reaction conditions and predict the most favorable synthetic routes. scielo.br

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules, such as biological macromolecules.

Molecular Docking Investigations of Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. ukaazpublications.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at the molecular level. The docking process involves placing the ligand in the binding site of the receptor and calculating a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. lums.ac.ir A more negative binding energy suggests a more favorable interaction.

Quinazoline derivatives are known to interact with various biological targets, and molecular docking studies have been instrumental in understanding these interactions. nih.govnih.gov For this compound, a docking study would involve identifying a relevant biological target and then using docking software to predict its binding mode and affinity. The results would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site.

Table 3: Illustrative Molecular Docking Results for a Quinazoline Derivative with a Target Protein This table presents hypothetical data to illustrate the typical results of a molecular docking study, as specific docking studies for this compound were not available in the searched literature.

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
2-Phenylquinazoline (B3120039) AnalogEGFR Kinase-8.5Met793, Leu718, Asp855Hydrogen bond, Hydrophobic interactions

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are employed to understand the dynamic behavior and stability of quinazoline derivatives in complex biological environments. nih.govresearchgate.net These simulations model the movement of atoms over time, providing insights into the conformational stability and interaction dynamics of a ligand within a receptor's binding pocket. researchgate.net For instance, MD simulations have been used to evaluate the binding modes and affinities of quinazoline-based inhibitors to their target proteins, such as the SARS-CoV-2 Mpro and Epidermal Growth Factor Receptor (EGFR). semanticscholar.orgrsc.org

Key parameters analyzed in these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD plots illustrate the structural stability of the ligand-receptor complex over the simulation period, while RMSF profiles highlight the flexibility and dynamic behavior of individual residues within the binding site. researchgate.net By analyzing these dynamics, researchers can confirm the stability of docking results and gain a deeper understanding of the thermodynamic properties governing ligand-protein interactions. rsc.org Such computational studies have been instrumental in proposing novel quinazoline derivatives as potential therapeutic agents. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations

ParameterDescriptionInsight Provided
RMSD (Root Mean Square Deviation) Measures the average distance between the atoms of the superimposed protein or ligand over time, compared to a reference structure.Indicates the structural stability of the system. A stable RMSD suggests the complex has reached equilibrium.
RMSF (Root Mean Square Fluctuation) Measures the displacement of individual residues or atoms from their average position during the simulation.Highlights flexible regions of the protein or ligand, providing information on dynamic behavior and areas involved in binding.
Binding Free Energy (e.g., MM-PBSA/GBSA) Calculates the free energy of binding between a ligand and a protein.Confirms docking results and quantifies the affinity of the ligand for the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for Structural Feature-Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to describe the mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov This approach is widely used to predict the activity of new compounds and guide the design of molecules with enhanced therapeutic properties. nih.govmdpi.com

Both 2D and 3D-QSAR models have been developed for various series of quinazoline derivatives to correlate their structural features with activities such as anticancer effects. nih.govrsc.org These models identify key molecular descriptors—physicochemical properties or structural features—that influence biological activity. nih.gov For example, a 3D-QSAR model constructed using Comparative Molecular Field Analysis (CoMFA) can provide contour maps that visualize the regions where steric, electrostatic, or other fields positively or negatively impact activity, offering a roadmap for structural modification. nih.govrsc.org The predictive power and stability of these models are rigorously validated through internal and external validation techniques. nih.govnih.gov Successful QSAR models provide valuable insights for the future design of potent quinazoline-based compounds. nih.gov

Table 2: Common QSAR Modeling Techniques

TechniqueAbbreviationDescription
Comparative Molecular Field Analysis CoMFAA 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields.
Comparative Molecular Similarity Indices Analysis CoMSIAA 3D-QSAR method similar to CoMFA but also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
Gene Expression Programming GEPAn algorithm used to construct non-linear 2D-QSAR models, which can offer improved stability and predictive power over linear models. nih.gov

Monte Carlo Simulations for Predictive Modeling

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of medicinal chemistry, MC methods are used for predictive modeling of various pharmacologically important properties. nih.gov For instance, MC statistical mechanics simulations have been successfully used to predict aqueous solubility (log S) and octanol/water partition coefficients (log P) for organic solutes. nih.gov These models correlate physically significant descriptors, such as solvent-accessible surface area and the number of hydrogen bonds, with the property of interest. nih.gov

The CORAL software, which utilizes the Monte Carlo method, has been employed to build and validate QSAR models for predicting properties like the carcinogenicity of pharmaceutical agents. nih.gov The methodology involves an optimization procedure that assigns "correlation weights" to various molecular features to maximize the correlation between the calculated descriptor and the experimental endpoint. nih.gov This approach allows for the development of predictive models that adhere to OECD principles and can guide the modification of a compound's structure to achieve desired properties. nih.govnih.gov

Mechanistic Computational Studies of Molecular Transformations

Computational chemistry is also pivotal in elucidating the mechanisms of chemical reactions, including those involved in the synthesis of quinazoline scaffolds.

Computational Elucidation of N-N Bond Cleavage in Hydrazine (B178648) Derivatives

Hydrazine derivatives are crucial building blocks for synthesizing nitrogen-containing organic compounds, including some heterocyclic systems. nih.govsci-hub.box Understanding the thermodynamics of the N-N bond, particularly its homolytic bond dissociation enthalpy (BDE), is essential for comprehending its formation and cleavage in chemical reactions. nih.govsci-hub.box

Computational studies, utilizing high-level ab initio methods and density functional theory (DFT), have been performed to calculate the N-N BDEs of a wide range of hydrazine derivatives. nih.gov Methods like M05-2X have been shown to provide accurate results for predicting these BDEs. nih.govsci-hub.box Such studies investigate the influence of different substituents (e.g., cycloalkyl, aryl, N-heterocyclic) on the strength of the N-N bond. nih.gov Furthermore, analyses like Natural Bond Orbital (NBO) and frontier molecular orbitals are used to understand the underlying electronic factors that govern the observed BDE trends. nih.gov

Insights into Palladium-Ligand Interactions and Oxidative-Addition Steps

Palladium-catalyzed reactions are widely used for the synthesis of quinazolines and their derivatives. researchgate.net A critical step in many of these catalytic cycles is the oxidative addition of a substrate, such as an aryl halide, to a Pd(0) complex. rsc.org Computational studies provide detailed insights into these complex mechanistic steps. rsc.org

DFT modeling and metadynamics simulations have been used to explore the oxidative addition of aryl halides to palladium nanoparticles, revealing that the edges of the nanoparticles are key sites for this activity. rsc.org These studies demonstrate that oxidative addition to palladium nanoparticles is both kinetically feasible and thermodynamically favorable. rsc.org Such computational analyses enhance the understanding of palladium-catalyzed C-H functionalization and cross-coupling reactions, which are fundamental to constructing the quinazoline core. rsc.orgnih.gov The insights gained help in optimizing reaction conditions and developing more efficient synthetic protocols. nih.gov

Advanced Synthetic Applications and Derivatization Strategies

Role as a Precursor for Complex Molecular Architectures

The 2-(2-Chlorophenyl)quinazoline scaffold is a versatile synthon for the construction of elaborate molecular structures. researchgate.net The quinazoline (B50416) core itself is a key component in numerous biologically active compounds, and the 2-chlorophenyl substituent provides a site for further functionalization or can be an integral part of the final molecule's pharmacophore. mdpi.comresearchgate.net Chemists leverage this precursor to design and synthesize multi-target agents, particularly in the field of oncology. For instance, the 4-anilinoquinazoline (B1210976) framework is a well-established inhibitor of tyrosine kinases like EGFR and VEGFR-2. nih.gov Starting with this compound, synthetic routes can be devised to introduce various substituents at the 4-position and other locations on the quinazoline ring, leading to complex molecules designed to interact with multiple biological targets simultaneously.

The synthesis of these complex architectures often involves multi-step reaction sequences. The inherent reactivity of the quinazoline ring allows for modifications that can lead to the development of compounds with enhanced therapeutic potential. These synthetic strategies highlight the importance of the this compound as a starting material for creating novel and intricate molecular designs.

Scaffold for the Synthesis of Dimeric and Polymeric Structures

The quinazoline nucleus, including that of this compound, is an effective scaffold for building larger dimeric and polymeric assemblies. The nitrogen atoms within the pyrimidine (B1678525) ring of the quinazoline structure can act as ligands, coordinating with metal ions to form coordination polymers. researchgate.net These materials can exhibit one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures, depending on the coordination geometry of the metal ion and the nature of any co-ligands. researchgate.netmdpi.com

For example, cadmium(II) has been shown to form polymeric complexes with quinazoline ligands, creating extended network structures. researchgate.net The synthesis of such polymers often involves solvothermal methods, reacting a metal salt with the quinazoline-based ligand. mdpi.com The resulting coordination polymers can possess interesting properties, such as photoluminescence, which are influenced by both the organic ligand and the metal center. mdpi.com

Beyond coordination polymers, quinazoline scaffolds can be used to synthesize dimeric organic molecules. Research has demonstrated the preparation of dimeric quinazolin-2-one derivatives linked by spacers like piperazine. nih.gov These dimeric structures are often investigated for their ability to interact with biological targets, such as inhibiting the association of amyloid peptides. nih.gov

Preparation of Fused Heterocyclic Systems (e.g., Imidazoquinazolines, Triazoloquinazolines)

The this compound moiety is an excellent starting point for the synthesis of fused heterocyclic systems, where another heterocyclic ring is annulated onto the quinazoline core. This creates polycyclic structures with distinct chemical and biological properties. Among the most explored are imidazoquinazolines and triazoloquinazolines. nih.govresearchgate.net

The synthesis of triazoloquinazolines can be achieved through various routes. researchgate.net A common strategy involves converting a quinazoline precursor into a 4-hydrazinoquinazoline (B1199610) derivative. This intermediate can then undergo cyclization with various reagents to form the fused triazole ring, resulting in different isomers such as nih.govekb.egresearchgate.nettriazolo[4,3-c]quinazolines. ekb.eg These fused systems are of significant interest due to their wide range of pharmacological activities, including anticancer properties. ekb.egresearchgate.net

Similarly, imidazo[1,2-c]quinazolines can be prepared from quinazoline precursors. nih.gov The synthetic approach may involve the reduction of a nitro-phenyl-imidazole followed by reaction with an isothiocyanate and subsequent cyclization. nih.gov The creation of these fused systems significantly expands the chemical space accessible from the initial this compound scaffold, providing access to novel compounds with potentially enhanced biological activity.

Table 1: Examples of Fused Heterocyclic Systems Derived from Quinazoline Precursors

Targeted Modifications for Specific Molecular Recognition and Interaction Studies

The quinazoline scaffold is a cornerstone in the design of molecules for targeted molecular recognition, particularly in medicinal chemistry. nih.gov Modifications to the this compound core are strategically employed to enhance binding affinity and selectivity for specific biological macromolecules like proteins and nucleic acids. The planar nature of the quinazoline ring system allows it to intercalate between the base pairs of DNA, an interaction that can be fine-tuned by the addition of specific substituents. nih.gov

In silico molecular docking studies are frequently used to predict and understand how these modified quinazolines interact with their targets at a molecular level. nih.govrsc.org For example, derivatives can be designed to bind to the active sites of enzymes such as EGFR and VEGFR-2 tyrosine kinases. nih.gov The 2-chlorophenyl group itself can participate in crucial binding interactions or be replaced through nucleophilic aromatic substitution to introduce other functionalities. Furthermore, the interaction of novel quinazoline-based metal complexes with serum albumins is an area of active investigation to understand the pharmacokinetics of these potential therapeutic agents. rsc.org These targeted modifications are essential for developing compounds with precise mechanisms of action.

Development of Functional Materials Utilizing Quinazoline Scaffolds

The unique structural and electronic properties of the quinazoline scaffold make it a valuable component in the development of advanced functional materials. researchgate.net The ability of quinazoline derivatives to participate in the formation of coordination polymers is a key aspect of this application. mdpi.commdpi.com By selecting appropriate metal ions and modifying the quinazoline ligand, materials with specific properties like photoluminescence can be engineered. mdpi.com These luminescent materials have potential applications in sensors, imaging, and light-emitting devices.

The versatility of the quinazoline core allows for its incorporation into a wide range of molecular designs, leading to materials with diverse functionalities. The synthesis of novel quinazolinone scaffolds containing other heterocyclic moieties, for instance, has been explored for applications in agriculture as antifungal agents. nih.gov The development of such functional materials relies on the fundamental principles of organic synthesis to build upon the this compound framework, thereby creating tailored molecules for specific technological and biomedical applications.

Table 2: Applications of Functional Materials Based on Quinazoline Scaffolds

Q & A

Basic: What are the standard synthetic protocols for 2-(2-Chlorophenyl)quinazoline, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclocondensation reactions. For example, a three-component reaction between 2-aminobenzophenone, 2-chloro-8-methylquinoline-3-carbaldehyde, and ammonium acetate in ethanol under reflux yields quinazoline derivatives. Optimization focuses on temperature (313–353 K), solvent choice (ethanol or ionic liquids), and catalyst use (e.g., dimethylaminopyridine) to improve yields (60–85%) and purity . Monitoring via TLC and recrystallization from ethyl acetate ensures product quality .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potential, which correlate with receptor binding. Molecular docking studies against targets like tyrosine kinases or DNA topoisomerases can prioritize derivatives for synthesis. For instance, halogen substitutions (Cl, F) enhance lipophilicity and binding affinity, as seen in structurally similar quinazolines .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm cyclization .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 84.97° between phenyl and quinazoline moieties) and hydrogen-bonding networks (N–H⋯N, C–H⋯π) stabilizing the crystal lattice .
  • IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Advanced: How can discrepancies in reported biological activities of this compound derivatives be resolved?

Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentrations). Standardized protocols (e.g., MTT assays for cytotoxicity) and orthogonal validation (e.g., enzymatic vs. cellular assays) are critical. For example, derivatives showing inconsistent kinase inhibition may require surface plasmon resonance (SPR) to measure binding kinetics directly . Meta-analyses of SAR studies can also clarify substituent effects .

Basic: What are the common functionalization strategies for modifying the quinazoline core?

Answer:

  • Electrophilic substitution : Chlorine or fluorine introduction at C-4/C-6 enhances bioactivity .
  • Nucleophilic aromatic substitution : Amines or alkoxy groups are added at C-2 using Pd-catalyzed cross-coupling .
  • Side-chain modifications : Piperazine or acetamide groups at C-2 improve solubility and CNS penetration .

Advanced: What methodologies address low yields in multi-step syntheses of this compound derivatives?

Answer:

  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions in scale-up .
  • Microwave-assisted synthesis : Accelerates cyclocondensation steps (e.g., from 12 h to 30 min) .
  • Ionic liquid solvents : Improve reaction efficiency (e.g., [Bmim]Br increases yields by 15–20%) .

Basic: How is the purity of this compound validated for pharmacological studies?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .
  • Elemental analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values .
  • Melting point consistency : Sharp melting points (e.g., 415–417 K) indicate homogeneity .

Advanced: What strategies mitigate metabolic instability in this compound-based drug candidates?

Answer:

  • Deuterium incorporation : Replaces metabolically labile C–H bonds with C–D bonds, extending half-life .
  • Prodrug design : Phosphorylated or esterified derivatives improve bioavailability .
  • CYP450 inhibition assays : Identify metabolic hotspots for targeted structural tweaks .

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